![molecular formula C7H7Cl2NO B1392304 4,6-Dichloro-3-methoxy-2-methylpyridine CAS No. 1019929-89-5](/img/structure/B1392304.png)
4,6-Dichloro-3-methoxy-2-methylpyridine
Overview
Description
“4,6-Dichloro-3-methoxy-2-methylpyridine” is a chemical compound with the CAS Number: 1019929-89-5 . It has a molecular weight of 192.04 . The compound is typically a pale-yellow to yellow-brown sticky oil to semi-solid .
Synthesis Analysis
While specific synthesis methods for “4,6-Dichloro-3-methoxy-2-methylpyridine” were not found in the search results, it’s worth noting that compounds of similar structure have been synthesized using various methods. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular formula of “4,6-Dichloro-3-methoxy-2-methylpyridine” is C7H7Cl2NO .
Physical And Chemical Properties Analysis
“4,6-Dichloro-3-methoxy-2-methylpyridine” is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 192.04 .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 2-Substituted 4-Pyridylpropionates : This chemical plays a role in the synthesis of potent histamine H2-receptor antagonists, such as SK&F 93574. Key steps include alkylation of 2-methoxy-4-methylpyridine with sodium chloroacetate (Adger et al., 1988).
Preparation of Key Intermediates for Gastric-Acid Inhibiting Compounds : The compound is used in the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a significant building block in developing gastric-acid inhibitors (Mittelbach et al., 1988).
Synthesis of Anticancer Drug Intermediates : 4,6-Dichloro-2-methylpyrimidine, an intermediate derived from this compound, is used in synthesizing the anticancer drug dasatinib, showcasing its importance in pharmaceutical synthesis (Guo Lei-ming, 2012).
Fluorescent Pyridines Development : It's used in preparing 4,6-disubstituted-3-cyano-2-methylpyridines, which exhibit intense fluorescence and have applications in materials science (Matsui et al., 1992).
Role in Synthesis of Novel Compounds
Creation of Voltage-Gated Potassium Channel Blockers : Derivatives of this compound have been investigated for their potential in therapy and imaging, specifically as blockers of voltage-gated potassium channels, crucial in treating conditions like multiple sclerosis (Rodríguez-Rangel et al., 2020).
Cisplatin Analogues Synthesis : In cancer treatment research, derivatives of this chemical have been synthesized as analogues to cisplatin, a chemotherapy medication, indicating its potential in developing new cancer therapies (Van Vo et al., 2010).
Other Chemical Reactions and Studies
Formation of 2,3-Pyridyne : The compound has been used in creating 2,3-pyridyne, an intermediate in organic synthesis, demonstrating its versatility in chemical reactions (Walters & Shay, 1995).
Structural and Spectroscopic Analysis : Its derivatives have been studied for their structural and spectroscopic properties, contributing to the understanding of chemical interactions and molecular structure (Majerz et al., 1993).
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-3-methoxy-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-7(11-2)5(8)3-6(9)10-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWSMBKVLHIECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-3-methoxy-2-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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